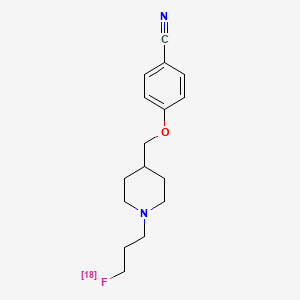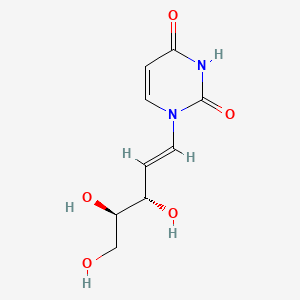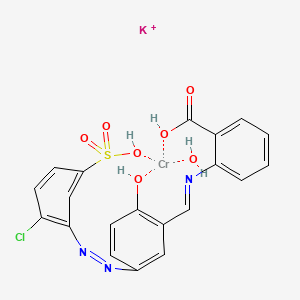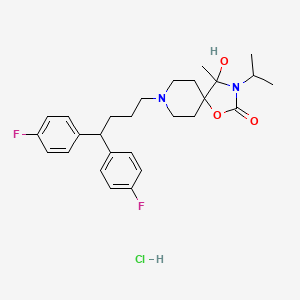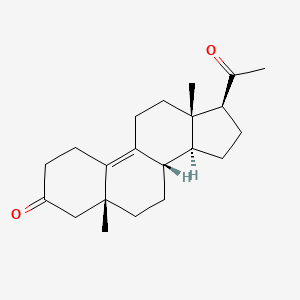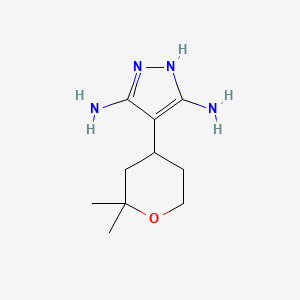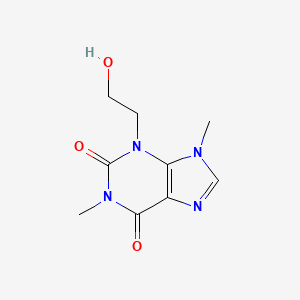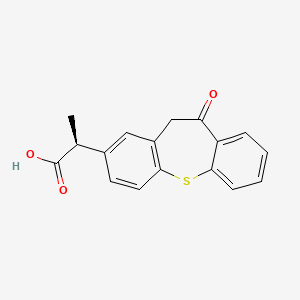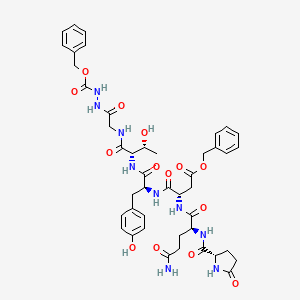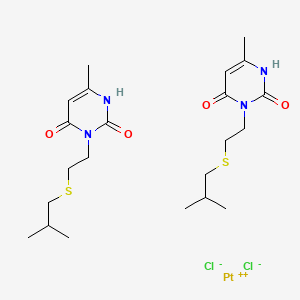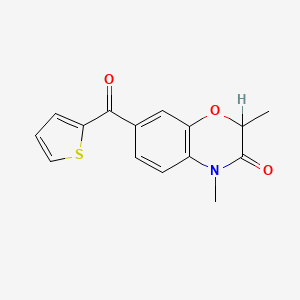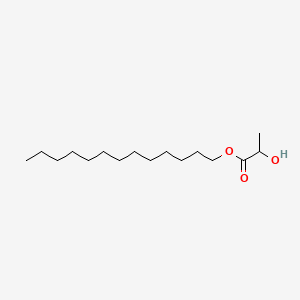
copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid is a complex compound that combines several functional groups and elements. This compound is notable for its unique structure, which includes a copper ion, a dimethylmethanamine group, and a quinoline derivative with hydroxy, iodo, and sulfonic acid substituents. The presence of these diverse functional groups endows the compound with a range of chemical and biological properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid typically involves multiple steps:
Formation of 8-hydroxy-7-iodoquinoline-5-sulfonic acid: This step involves the iodination of 8-hydroxyquinoline followed by sulfonation. The reaction conditions often require the use of iodine and sulfuric acid under controlled temperatures.
Complexation with Copper: The quinoline derivative is then reacted with a copper salt, such as copper sulfate, in the presence of a base to form the copper complex.
Addition of N,N-dimethylmethanamine: Finally, N,N-dimethylmethanamine is introduced to the reaction mixture to complete the synthesis. This step may require specific solvents and temperature control to ensure the correct formation of the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amine groups.
Reduction: Reduction reactions may target the iodo group, potentially converting it to a hydroxy or amine group.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce deiodinated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their electronic and structural properties.
Biology
In biological research, the compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes. It can also be used in assays to detect the presence of specific metal ions in biological samples.
Medicine
The compound has potential applications in medicine, particularly in the development of metal-based drugs. Its ability to form stable complexes with metal ions can be exploited in designing therapeutic agents for diseases such as cancer and microbial infections.
Industry
In industry, the compound is used in the manufacture of dyes, pigments, and other materials that require specific metal-binding properties. It is also employed in analytical chemistry for the spectrophotometric determination of metal ions.
Wirkmechanismus
The mechanism of action of copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid involves its ability to chelate metal ions. The quinoline ring, hydroxy group, and sulfonic acid group provide multiple binding sites for metal ions, forming stable complexes. These complexes can interact with biological molecules, such as proteins and nucleic acids, affecting their function and activity. The compound’s ability to generate reactive oxygen species through redox reactions also contributes to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A simpler quinoline derivative without the iodo and sulfonic acid groups.
5-Chloro-8-hydroxyquinoline: Similar structure but with a chlorine atom instead of iodine.
8-Hydroxyquinoline-5-sulfonic acid: Lacks the iodo group but has similar metal-binding properties.
Uniqueness
Copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid is unique due to the combination of its functional groups. The presence of the iodo group enhances its reactivity and potential for substitution reactions, while the sulfonic acid group increases its solubility in water. The copper ion adds to its versatility in forming coordination complexes, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
95873-71-5 |
|---|---|
Molekularformel |
C24H32CuI2N4O8S2+2 |
Molekulargewicht |
886.0 g/mol |
IUPAC-Name |
copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid |
InChI |
InChI=1S/2C9H6INO4S.2C3H9N.Cu/c2*10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;2*1-4(2)3;/h2*1-4,12H,(H,13,14,15);2*1-3H3;/p+2 |
InChI-Schlüssel |
LKMQJYXLUNSTFD-UHFFFAOYSA-P |
Kanonische SMILES |
[H+].[H+].CN(C)C.CN(C)C.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


